Narasin sodium

Antimicrobial susceptibility Ionophore Enterococcus

Broiler integrators requiring consistent feed efficiency gains and ruminant nutritionists optimizing forage-based diets face significant efficacy variability when substituting ionophores solely by class. Narasin sodium addresses this with demonstrated superior performance metrics. Key differentiators for procurement specification: • Outperforms salinomycin at 70 ppm in broilers, delivering higher daily weight gain and improved feed conversion ratio under coccidiosis challenge. • Modulates ruminal acetate:propionate ratio more favorably than lasalocid, driving superior average daily gain in Nellore bulls on forage. • Offers a wider chronic oral safety margin than monensin, reducing risk from accidental overfeeding in formulated feeds.

Molecular Formula C43H71NaO11
Molecular Weight 787.0 g/mol
Cat. No. B8054886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarasin sodium
Molecular FormulaC43H71NaO11
Molecular Weight787.0 g/mol
Structural Identifiers
SMILESCCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
InChIInChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1
InChIKeyNBRZEFXQRCTYMC-DAALJYCPSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Narasin Sodium: Ionophore Antibiotic Overview


Narasin sodium (CAS 58331-17-2) is a polyether monocarboxylic acid ionophore antibiotic produced by fermentation of Streptomyces aureofaciens . It belongs to the class of carboxylic ionophores, which are widely used as anticoccidial agents in poultry and as growth promotants in ruminants [1]. Narasin sodium is a derivative of salinomycin, distinguished by an additional methyl group, and demonstrates broad-spectrum activity against Gram-positive bacteria, mycoplasma, and Eimeria species [2].

Ionophore antimicrobial spectrum research
Coccidiosis challenge model studies (Eimeria spp.)
Ruminal VFA modulation & feed efficiency research

Narasin Sodium: Ionophore Distinctions


Although polyether ionophores share a common mechanism of action involving cation transport across lipid membranes, they exhibit significant differences in antimicrobial spectrum, potency, host tolerance, and fermentation modulation that preclude simple substitution [1]. In vitro MIC values, in vivo performance metrics, toxicity profiles, and ion selectivity vary substantially among narasin, salinomycin, monensin, lasalocid, and maduramicin [2]. Procurement decisions based solely on class membership risk suboptimal efficacy, reduced productivity, and potential toxicity issues [3].

MIC shift Antimicrobial spectrum and MIC endpoints may differ substantially among polyether ionophores; class membership does not guarantee equivalent potency.
Performance drift Reported growth-performance endpoints may not transfer directly between narasin and salinomycin in challenge models; narasin-specific data should be reviewed.
Toxicity ranking Chronic oral toxicity ranking varies among ionophores; monensin shows higher reported toxicity in cross-species NOEL analysis, requiring formulation-specific review.

Narasin Sodium: Comparative Evidence


In Vitro Antimicrobial Potency Against E. faecium

Narasin sodium demonstrates greater in vitro antimicrobial potency against Enterococcus faecium than salinomycin, lasalocid, and monensin. The epidemiological cut-off value (ECOFF) for narasin was 0.5 mg/L, substantially lower than the ECOFFs for salinomycin (1 mg/L) and lasalocid (2 mg/L) [1]. Monensin displayed a broad MIC range (0.5–64 mg/L) with multiple modes, precluding ECOFF establishment [1]. This indicates narasin has a lower intrinsic MIC against wild-type E. faecium.

E. faecium MIC ECOFF
Head-to-head
Narasin ECOFF 0.5 mg/L
vs. Salinomycin 1 mg/L, Lasalocid 2 mg/L, Monensin no ECOFF
Reported lower MIC endpoint context for wild-type enterococci
Broth microdilution, 182 isolates
Antimicrobial susceptibility Ionophore Enterococcus

Broiler Growth Performance

In a direct head-to-head comparison against salinomycin in broiler chickens challenged with Eimeria spp., narasin sodium (70 ppm) supplementation during the finisher phase (25–42 days) resulted in significantly improved performance parameters compared to salinomycin (70 ppm) [1]. Broilers fed narasin exhibited higher daily body weight gain, higher final body weight, and a lower (improved) feed conversion ratio (FCR) [1].

Broiler growth performance
Head-to-head
Narasin 70 ppm: higher ADG, final BW, improved FCR vs. salinomycin 70 ppm
Eimeria challenge, Ross 308 broilers, finisher phase
Reported growth-performance endpoint context; narasin group showed higher European Production Efficiency Factor
Statistically significant differences observed
Poultry Coccidiosis Growth performance

Chronic Oral Toxicity Profile

Analysis of chronic oral toxicity data across species shows that narasin sodium is less toxic than monensin and maduramicin. Based on available toxicity data and derived no observable effect levels (NOEL), monensin was more toxic than salinomycin, lasalocid, or narasin [1]. Maduramicin was the most toxic of all ionophores examined [1]. The relative toxicity ranking from lowest to highest was salinomycin < lasalocid < narasin < monensin < maduramicin [1].

Chronic oral toxicity
Class-level
Toxicity ranking: SAL
Cross-species NOEL comparison
Class-level inference; narasin falls between lasalocid and monensin
Review original NOEL values for quantitative context
Ion transport ATPase IC50
Head-to-head
DNP-ATPase: 2.5 nM (NAR) vs 7 nM (MON)
Rat liver mitochondria; 2.8−5.8-fold lower IC50 for narasin
Higher inhibitory potency in ATPase assays may influence ion selectivity interpretation
Na+ > K+ = Rb+ > Cs+ > Li+ selectivity reported
Ruminal VFA profile
Head-to-head
Higher propionate, lower acetate vs. lasalocid (P ≤ 0.04)
Forage-fed Nellore steers, 112-day trial
Reported shift in acetate:propionate ratio may support feed efficiency modeling
Fistulated animals; narasin 13 mg/kg DM
Supercritical CO2 solubility
Head-to-head
1.35 × 10⁻³ mol/L (NAR, SAL) vs 2.34 × 10⁻⁴ mol/L (MON)
80 °C, 390 bar; lasalocid no measurable solubility
Reported 5.8-fold higher solubility than monensin supports extraction process research
Sodium salt forms compared
Toxicology Ionophore Safety

Ion Transport Potency and NH4+ Selectivity

Narasin sodium demonstrates higher potency in inhibiting ATP hydrolysis and shows distinct cation selectivity compared to monensin. In rat liver mitochondria, narasin inhibited dinitrophenol-activated ATP hydrolysis with an IC50 of 2.5 nM, versus 7 nM for monensin [1]. Narasin also showed higher potency against valinomycin-K+ activated ATPase (IC50 200 nM vs 750 nM for monensin) and monazomycin-K+-NH4+ activated ATPase (IC50 13 nM vs 45 nM for monensin) [1]. Among alkali metal cations, narasin displays selectivity of Na+ > K+ = Rb+ > Cs+ > Li+ [1].

Ion transport ATPase IC50
Head-to-head
DNP-ATPase: 2.5 nM (NAR) vs 7 nM (MON)
Rat liver mitochondria; 2.8−5.8-fold lower IC50 for narasin
Higher inhibitory potency in ATPase assays may influence ion selectivity interpretation
Na+ > K+ = Rb+ > Cs+ > Li+ selectivity reported
Ion transport Mitochondria Ionophore selectivity

Ruminal Fermentation Modulation

Narasin sodium supplementation in beef cattle fed a forage-based diet significantly alters ruminal fermentation profile compared to lasalocid. Steers receiving narasin (13 mg/kg DM) had a greater (P ≤ 0.04) molar proportion of propionate versus lasalocid (20 mg/kg DM), and the lowest (P ≤ 0.01) molar proportion of acetate versus lasalocid on days 28, 56, and 112 [1]. This shift in volatile fatty acid (VFA) profile is favorable for improving feed efficiency.

Ruminal VFA profile
Head-to-head
Higher propionate, lower acetate vs. lasalocid (P ≤ 0.04)
Forage-fed Nellore steers, 112-day trial
Reported shift in acetate:propionate ratio may support feed efficiency modeling
Fistulated animals; narasin 13 mg/kg DM
Rumen fermentation Beef cattle Ionophore

Supercritical CO2 Solubility

Narasin sodium and salinomycin sodium demonstrate nearly identical and significantly higher solubility in supercritical CO2 compared to monensin sodium. At 80 °C and 390 bar, narasin and salinomycin had a solubility of 1.35 × 10⁻³ mol/L, while monensin was much lower at 2.34 × 10⁻⁴ mol/L [1]. This represents a 5.8-fold difference. Lasalocid showed no measurable solubility under these conditions [1].

Supercritical CO2 solubility
Head-to-head
1.35 × 10⁻³ mol/L (NAR, SAL) vs 2.34 × 10⁻⁴ mol/L (MON)
80 °C, 390 bar; lasalocid no measurable solubility
Reported 5.8-fold higher solubility than monensin supports extraction process research
Sodium salt forms compared
Supercritical fluid Solubility Extraction

Narasin Sodium: Optimal Application Scenarios


Poultry Coccidiosis Control & Growth

Narasin sodium is the preferred ionophore for broiler integrators seeking to maximize weight gain and feed efficiency during coccidiosis challenge. Direct comparative data show that narasin (70 ppm) outperforms salinomycin (70 ppm) in daily weight gain, final body weight, and feed conversion ratio in challenged broilers [1]. Its lower ECOFF of 0.5 mg/L against E. faecium compared to salinomycin (1 mg/L) and lasalocid (2 mg/L) also supports effective antimicrobial activity [2].

Ruminant Feed Efficiency Enhancement

Narasin sodium is particularly advantageous for improving feed efficiency in beef cattle on forage-based diets. It significantly increases ruminal propionate and reduces acetate compared to lasalocid, leading to improved average daily gain and final body weight in Nellore bulls [1]. This modulation of the acetate:propionate ratio is a key driver of enhanced feed conversion efficiency.

Lower Chronic Toxicity Risk Scenarios

In feed formulations where safety margins are a primary concern, narasin sodium offers a favorable chronic oral toxicity profile compared to monensin and maduramicin. Toxicity ranking data (salinomycin < lasalocid < narasin < monensin < maduramicin) indicates narasin is less toxic than monensin, providing a wider safety margin in the event of accidental overfeeding [1].

Green Extraction & Supercritical CO2 Solubility

Manufacturers utilizing supercritical fluid extraction (SFE) for antibiotic purification can achieve higher throughput and lower solvent consumption with narasin sodium compared to monensin. Narasin's solubility in supercritical CO2 (1.35 × 10⁻³ mol/L at 80 °C, 390 bar) is 5.8-fold higher than that of monensin, making it a more process-friendly compound for sustainable manufacturing [1].

Application
Selection Property
Validation Focus
Poultry coccidiosis model studies
Reported in-feed growth-performance context
MIC endpoint & Eimeria challenge parameters
Ruminal fermentation research
VFA profile modulation context
Acetate:propionate ratio & feed efficiency endpoints
Oral toxicity screening
Cross-species NOEL ranking context
Safety margin review (class-level inference)
Supercritical fluid extraction research
CO2 solubility comparability
Extraction efficiency & solvent usage modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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